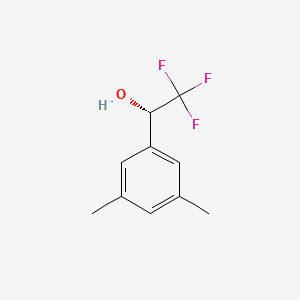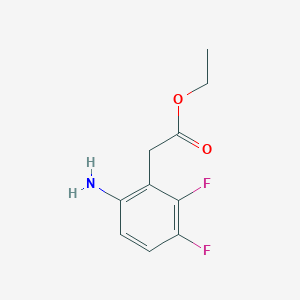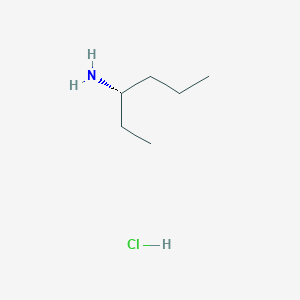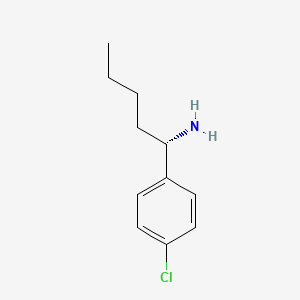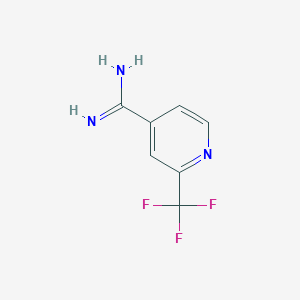
2-(Trifluoromethyl)isonicotinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)isonicotinimidamide is a fluorinated organic compound that belongs to the class of isonicotinimidamides. The presence of the trifluoromethyl group significantly influences its chemical properties, making it a compound of interest in various scientific fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2H) under specific reaction conditions . The reaction often requires a catalyst, such as a transition metal complex, to facilitate the formation of the C-CF3 bond.
Industrial Production Methods: In an industrial setting, the production of 2-(Trifluoromethyl)isonicotinimidamide may involve continuous flow processes to ensure efficient and scalable synthesis. The use of microreactor technology can enhance reaction control and yield, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trifluoromethyl)isonicotinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)isonicotinimidamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)isonicotinimidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparación Con Compuestos Similares
- 2-(Trifluoromethyl)isonicotinic acid
- 2-(Trifluoromethyl)imidazole
- 2-(Trifluoromethyl)benzimidazole
Comparison: Compared to these similar compounds, 2-(Trifluoromethyl)isonicotinimidamide is unique due to its isonicotinimidamide scaffold, which provides distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .
Propiedades
Fórmula molecular |
C7H6F3N3 |
|---|---|
Peso molecular |
189.14 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)pyridine-4-carboximidamide |
InChI |
InChI=1S/C7H6F3N3/c8-7(9,10)5-3-4(6(11)12)1-2-13-5/h1-3H,(H3,11,12) |
Clave InChI |
QIDYSCAFALMGSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1C(=N)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B12963934.png)
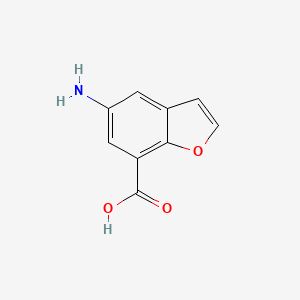
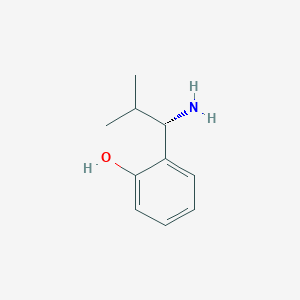
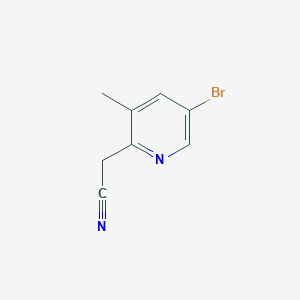
![3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12963948.png)
